Macedonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Macedonic acid is a natural product found in Glycyrrhiza yunnanensis with data available.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Macedonic acid is primarily recognized for its biological activities, which include antioxidant and anti-inflammatory properties. These characteristics make it a candidate for various pharmaceutical applications.

Antioxidant Properties:

Research indicates that this compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies on Macedonian traditional medicinal plants have shown that extracts rich in phenolic compounds, including this compound, possess strong antioxidant capacities. For instance, extracts from Origanum vulgare demonstrated the highest content of phenolic compounds and antioxidant activity, suggesting that similar compounds like this compound could be beneficial in developing natural antioxidant supplements for pharmaceutical use .

Anti-inflammatory Effects:

this compound has been studied for its potential anti-inflammatory effects. In vitro studies have suggested that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. Further research is needed to elucidate the mechanisms through which this compound exerts these effects and to evaluate its efficacy in clinical settings.

Food Science Applications

In the food industry, this compound is explored for its role as a natural preservative and flavor enhancer due to its antioxidant properties.

Natural Preservative:

The antioxidant capacity of this compound can help extend the shelf life of food products by preventing oxidative rancidity. This application is particularly relevant in the preservation of oils and fats, where oxidative degradation can lead to off-flavors and reduced nutritional quality. Studies have indicated that incorporating natural antioxidants like this compound into food formulations can enhance product stability .

Flavor Enhancement:

this compound may also contribute to flavor profiles in certain foods. Its unique chemical structure allows it to interact with various flavor compounds, potentially enhancing or modifying their sensory attributes. This application warrants further exploration to understand its effects on taste and aroma in food products.

Environmental Applications

This compound's potential extends to environmental science, particularly in bioremediation and pollution monitoring.

Bioremediation:

Research has suggested that compounds like this compound can play a role in bioremediation processes by promoting the growth of microorganisms capable of degrading pollutants. This application is critical in addressing soil and water contamination issues, particularly in areas affected by industrial activities.

Pollution Monitoring:

this compound can also be utilized as a biomarker for assessing environmental pollution levels. Its presence in certain plant species can indicate the health of ecosystems and the impact of anthropogenic activities on biodiversity.

Case Study 1: Antioxidant Efficacy in Food Products

A study conducted on various plant extracts demonstrated that those with high concentrations of phenolic compounds, including this compound, significantly improved the oxidative stability of sunflower oil during storage. The results indicated that oils treated with these extracts exhibited lower levels of rancidity compared to untreated controls .

Case Study 2: Anti-inflammatory Research

In a controlled laboratory setting, this compound was administered to cell cultures exposed to inflammatory stimuli. The results showed a marked reduction in pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent .

Propiedades

Número CAS |

26553-68-4 |

|---|---|

Fórmula molecular |

C30H46O4 |

Peso molecular |

470.7 g/mol |

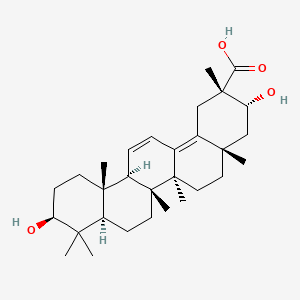

Nombre IUPAC |

(2S,3R,4aS,6aR,6aS,6bR,8aR,10S,12aS)-3,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-2-carboxylic acid |

InChI |

InChI=1S/C30H46O4/c1-25(2)20-10-13-30(7)21(27(20,4)12-11-22(25)31)9-8-18-19-16-28(5,24(33)34)23(32)17-26(19,3)14-15-29(18,30)6/h8-9,20-23,31-32H,10-17H2,1-7H3,(H,33,34)/t20-,21+,22-,23+,26-,27-,28-,29+,30+/m0/s1 |

Clave InChI |

QWQDOXKORDLUFG-JKBYBQJKSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C5CC(C(CC5(CCC43C)C)O)(C)C(=O)O)C)C |

SMILES isomérico |

C[C@@]12CC[C@@]3(C(=C1C[C@]([C@@H](C2)O)(C)C(=O)O)C=C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C |

SMILES canónico |

CC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C5CC(C(CC5(CCC43C)C)O)(C)C(=O)O)C)C |

Sinónimos |

macedonic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.